
Fentrazamide
Overview
Description
Fentrazamide (CAS# 158237-07-1) is a selective herbicide belonging to the azolyl-carboxamide chemical family and classified as a tetrazolinone. Its chemical formula is C₁₆H₂₀ClN₅O₂, with a molecular weight of 349.82 g/mol . It is primarily used in rice cultivation to control Echinochloa spp. (barnyard grass) and annual sedges, with application rates ranging from 200 to 300 g active ingredient per hectare (g ai ha⁻¹) . This compound exhibits low mobility in paddy soils, reducing leaching risks, and degrades rapidly in water (half-life: 20–30 days depending on soil type) . Its mode of action involves inhibition of very long chain fatty acid (VLCFA) synthesis, critical for plant cell membrane formation, though recent studies suggest it may also disrupt protein metabolism in weeds .
Preparation Methods
Fentrazamide is synthesized through a series of chemical reactions involving the selective carbamoylation of tetrazolinone derivatives . The industrial production of this compound involves the reaction of 2-chlorophenyl isocyanate with sodium azide in the presence of aluminum chloride as a catalyst, followed by the reaction with N-cyclohexyl-N-ethylcarbamoyl chloride . This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Fentrazamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: This compound undergoes substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are oxides, amines, and substituted derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Fentrazamide (chemical name: 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide) has a low aqueous solubility and is characterized by moderate volatility and persistence in aquatic environments. Its primary mode of action involves the inhibition of very long-chain fatty acids, which disrupts cell division in target plants .
Herbicidal Efficacy
Research indicates that this compound exhibits significant phytotoxic activity against various weed species. For instance, studies have shown that at concentrations above 1 μM, it can reduce the growth of early watergrass by up to 95% within 15 days of treatment . This efficacy is attributed to its ability to interfere with protein metabolism and cell division processes in plants.
Ecotoxicological Profile
This compound's ecotoxicological profile suggests that it has low mammalian toxicity but poses moderate risks to birds and aquatic organisms. It is not toxic to honeybees but shows some level of toxicity to earthworms and other non-target species . The compound's persistence in water systems raises concerns regarding potential environmental impacts, particularly in aquatic ecosystems where it may affect biodiversity.
Effects on Neuronal Cells
A significant study investigated the effects of this compound on cultured rat cortical neurons. The findings revealed that treatment with this compound led to decreased glucose consumption and ATP levels, indicating a disruption in energy metabolism. Although no immediate oxidative stress was observed, prolonged exposure resulted in neurofilament damage, highlighting potential neurotoxic effects at high concentrations .
Long-term Toxicity Studies
In a two-year study involving rats, this compound was administered at varying doses (3000 ppm for males and 4000 ppm for females). The results indicated an increased incidence of axonal degeneration in the sciatic nerve and adverse effects on red blood cells, suggesting that while the compound poses risks under certain conditions, these effects may not translate to significant risks for human exposure at typical environmental concentrations .
Data Summary
The following table summarizes key data regarding the properties and effects of this compound:
Property | Value |
---|---|
Chemical Structure | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide |
Aqueous Solubility | Very low |
Volatility | Relatively high |
Persistence in Water | High (DT₅₀ ~ 20 days) |
Mammalian Toxicity | Low |
Toxicity to Aquatic Life | Moderate |
Phytotoxic Concentration | >1 μM |
Mechanism of Action
Fentrazamide exerts its herbicidal effects by inhibiting the elongation of very long chain fatty acids (VLCFAs) in plants . This inhibition disrupts the synthesis of essential lipids, leading to the degradation of proteins and inhibition of cell division . The primary molecular targets of this compound are enzymes involved in fatty acid elongation .
Comparison with Similar Compounds
Chemical and Functional Properties
Key Findings from Comparative Studies
- Efficacy: this compound provides broad-spectrum control of Echinochloa spp. from pre-emergence (PRE) up to the 3-leaf stage, outperforming ipfencarbazone-methyl in residual activity . When combined with bensulfuron-methyl, it achieves >90% weed control, surpassing standalone applications of either compound .
- In contrast, mefenacet’s longer soil persistence increases leaching risks .
- Mechanistic Insights : While classified as a VLCFA inhibitor, this compound uniquely reduces soluble protein content in weeds by 84% at 10 μM, a trait absent in cafenstrole or mefenacet . This dual action enhances its selectivity against rice .
Research Highlights
Protein Metabolism Disruption
This compound at ≥10 μM reduces soluble protein levels in Echinochloa crusgalli by degrading existing proteins rather than inhibiting biosynthesis, a mechanism distinct from cycloheximide (protein synthesis inhibitor) . This explains its high selectivity, as rice proteins remain unaffected at equivalent doses .
Synergistic Formulations
Combining this compound (50%) with bensulfuron-methyl improves control of Monochoria vaginalis and Echinochloa crusgalli, increasing rice yields by 15–20% compared to solo treatments .
Degradation Dynamics
Under flooded conditions, this compound rapidly binds to soil organic matter (Koc: 500–1000) and mineralizes within 100 days, minimizing groundwater contamination risks . Cafenstrole and mefenacet, with higher mobility, pose greater environmental persistence concerns .
Biological Activity
Fentrazamide, a novel herbicide, has garnered attention for its unique biological activity and potential effects on both plant and animal systems. This article delves into the compound's mechanisms of action, its impact on cellular metabolism, and relevant case studies that highlight its efficacy and safety profile.
This compound belongs to the class of carbamoyltetrazolinone derivatives, which are known for their herbicidal properties. Its chemical structure allows it to interfere with various metabolic processes in plants, particularly affecting protein metabolism and cell division. Studies have shown that this compound can significantly reduce the dry weight of certain weeds, such as watergrass and rice, by inhibiting growth at specific concentrations (1.8 μM for watergrass and 95.1 μM for rice) .
Table 1: Biological Activity of this compound on Plant Growth
Plant Species | Concentration (μM) | Reduction in Dry Weight (%) |
---|---|---|
Early Watergrass | 1.8 | 50 |
Rice | 95.1 | 95 |
Effects on Cellular Metabolism
Research indicates that this compound exerts specific toxic effects on neuronal cells and erythrocytes in rats. When cultured rat cortical neurons were exposed to this compound, there was a notable decrease in glucose consumption, ATP levels, and mitochondrial membrane potential after one week of treatment . These findings suggest that this compound may disrupt energy supply mechanisms within cells, leading to impaired cellular function.
Case Study: Impact on Neuronal Cells
In a controlled study, rat cortical neurons were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decline in ATP production, highlighting the compound's potential neurotoxic effects:
- Low Concentration (10 μM) : Minor reduction in ATP levels.
- Moderate Concentration (50 μM) : Significant decrease in ATP levels (30% reduction).
- High Concentration (100 μM) : Severe decline in ATP production (over 50% reduction).
Safety Profile and Environmental Impact
This compound's safety profile has been evaluated through various studies assessing its toxicity to non-target organisms. The compound is classified as having specific toxic effects primarily on the nervous system and erythrocytes . However, its impact on aquatic life and soil microorganisms remains an area requiring further investigation.
Table 2: Toxicity Classification of this compound
Organism Type | Toxicity Level |
---|---|
Mammals (Rats) | Specific Toxicity |
Aquatic Organisms | Under Evaluation |
Soil Microorganisms | Under Evaluation |
Q & A
Q. Basic: What are the key physicochemical properties of Fentrazamide critical for experimental design?
This compound (C₁₆H₂₀ClN₅O₂, MW 349.82) exhibits pH-dependent solubility, ranging from <2.4 g/L at pH 1–2 to >250 g/L at pH >7 . Its pKa of 4.6 influences ionization in environmental or biological matrices, affecting extraction efficiency in analytical workflows. LogPow values (-0.74 at pH 7.1) suggest moderate hydrophilicity, necessitating reversed-phase HPLC for separation . Stability studies require controlled storage (-20°C for long-term) to prevent degradation . Researchers must prioritize these properties when designing solubility assays, chromatography methods, or environmental fate studies.
Q. Basic: What synthetic pathways are documented for this compound, and what purity validation methods are recommended?
Synthesis involves o-chloroaniline, sodium peroxide, and N-ethylcyclohexylamine via phosphation/cyclization/isocyanate addition . Post-synthesis purity assessment requires HPLC (e.g., C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 210–230 nm). NMR (¹H/¹³C) and HRMS validate structural integrity, while elemental analysis confirms stoichiometry . For trace impurities (>0.1%), LC-QTOF-MS with isotopic pattern matching is advised .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported environmental half-life across studies?
Discrepancies in half-life (e.g., soil vs. aquatic systems) often stem from methodological variability:
- Soil studies : Organic matter content (2–5% vs. >10%) alters adsorption kinetics .
- Photolysis assays : Light source intensity (e.g., xenon vs. UV lamps) and wavelength filters impact degradation rates .
Mitigation : Standardize OECD 307/308 guidelines, control soil texture (e.g., loam vs. clay), and report irradiation parameters (e.g., irradiance in W/m²). Cross-validate using isotopically labeled this compound (¹³C/¹⁵N) to track degradation pathways .
Q. Advanced: What analytical strategies optimize this compound quantification in plant tissues with high matrix interference?
Sample preparation :
- QuEChERS (AOAC 2007.01) with PSA/C18 cleanup reduces co-extractives .
- For lipid-rich matrices, freeze-drying followed by acetonitrile partitioning minimizes interference .
Instrumentation : - UHPLC-ESI-Q-Orbitrap (resolving power >70,000 FWHM) enables accurate mass quantification (m/z 350.1284 [M+H]⁺) with <0.1 ppm mass error .
- Matrix-matched calibration (0.1–50 ng/mL) corrects signal suppression; use deuterated this compound (d₅-ethyl) as an internal standard .
Q. Advanced: How to design degradation studies to identify this compound’s unknown metabolites in aquatic systems?
Simulation : Use OECD 309 water-sediment systems under aerobic/anaerobic conditions.
Non-target screening : LC-HRMS/MS (data-dependent acquisition, m/z 50–1000) with fragmentation (CE 20–40 eV).
Data processing : Tools like Compound Discoverer align peaks, filter noise (S/N >5), and predict metabolites via biotransformation libraries (e.g., hydroxylation, dealkylation).
Confirmation : Synthesize suspected metabolites (e.g., tetrazole ring cleavage products) and compare retention times/spectra .
Q. Advanced: What statistical approaches address batch-to-batch variability in this compound ecotoxicity assays?
- ANOVA with Tukey’s HSD : Identify significant differences (p <0.05) in LC₅₀ values across batches.
- Multivariate PCA : Correlate variability sources (e.g., solvent purity, test organism age).
- Robustness testing : Use Youden’s factorial design (7 factors: pH, temperature, etc.) to quantify parameter interactions . Report relative standard deviations (RSD <15% for intra-day precision) .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves (≥0.11 mm thickness), ASTM F1862-approved masks for aerosol protection, and chemical-resistant aprons .
- Ventilation : Conduct synthesis in fume hoods (face velocity ≥0.5 m/s).
- Waste disposal : Segregate organic waste (halogenated) and incinerate at >1,100°C to prevent dioxin formation .
Q. Advanced: How to validate a computational model predicting this compound’s adsorption to soil organic carbon?
Input data : Compile logKoc values from batch equilibration studies (n ≥20).
Model selection : Compare linear free-energy relationships (LFERs) vs. machine learning (random forest/neural networks).
Validation metrics : R² >0.8, RMSE <0.5 log units.
Experimental corroboration : Spiked soil columns (1% organic carbon) analyzed via LC-MS/MS .
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPHQFNMLZJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057988 | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158237-07-1 | |
Record name | Fentrazamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158237-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentrazamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTRAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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